5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with two trifluoromethyl groups at positions 5 and 7, and a carboxamide group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing trifluoromethyl groups. For instance, the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4,4,4-trifluoro-1,3-diketones in the presence of acetic acid or trifluoroacetic acid leads to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis could be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can be functionalized through Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the trifluoromethyl groups.
Cross-Coupling Products: Arylated or heteroarylated pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing antitumor agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Due to its photophysical properties, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: As a tool for studying the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor of certain enzymes. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), which is a target in the treatment of neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): A selective estrogen receptor β antagonist.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: A compound with similar structural features but different substituents.
Uniqueness
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its lipophilicity, binding affinity, and metabolic stability compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N4O/c10-8(11,12)4-1-5(9(13,14)15)19-7(18-4)3(2-17-19)6(16)20/h1-2H,(H2,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQQDFQCTGOTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)N)N=C1C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30771599 | |
Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30771599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143810-64-4 | |
Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30771599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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